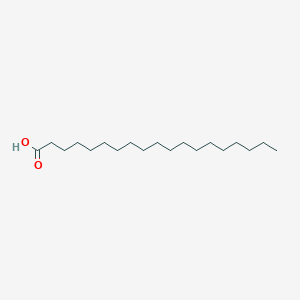

Nonadecanoic Acid

Beschreibung

Eigenschaften

IUPAC Name |

nonadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYWECDDZWTKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060954 | |

| Record name | Nonadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid | |

| Record name | Nonadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

300.00 °C. @ 760.00 mm Hg | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

646-30-0, 68002-88-0 | |

| Record name | Nonadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6M3VYC62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69.4 °C | |

| Record name | Nonadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Nonadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid, also known as nonadecylic acid, is a saturated fatty acid with a 19-carbon chain.[1] Its chemical formula is CH₃(CH₂)₁₇COOH. While less common in nature than even-numbered chain fatty acids, this compound is found in various plant oils, animal fats, and microbial sources.[1][2] This document provides an in-depth overview of the core physicochemical properties of this compound, outlines a standard experimental protocol for its analysis, and presents a visual workflow for this procedure. This technical guide is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or interested in this long-chain fatty acid.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are crucial for its handling, application, and analysis. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈O₂ | [1][3] |

| Molecular Weight | 298.5 g/mol | [1][3][4] |

| Appearance | White crystalline flakes or powder | [1][5] |

| Melting Point | 68-70 °C | [1][4][6] |

| Boiling Point | 297 °C at 100 mmHg; ~300 °C at 760 mmHg | [1][4][5] |

| Density | 0.886 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Physical State | Solid at room temperature | [5] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1][4] |

| LogP (Octanol-Water) | 8.339 (Estimated) | [1] |

Acidity

| Property | Value | Source(s) |

| pKa | 4.78 ± 0.10 (Predicted) | [1] |

Experimental Protocol: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate quantification of this compound in various matrices is essential for research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, due to the low volatility of long-chain fatty acids, a derivatization step is necessary to convert this compound into a more volatile form, typically a fatty acid methyl ester (FAME).[7][8]

This protocol outlines a general yet detailed methodology for the analysis of this compound.

Materials and Reagents

-

This compound standard (≥99.5% purity)

-

Internal Standard (e.g., Heptadecanoic acid)

-

Methanol (anhydrous, ≥99.8%)

-

Chloroform

-

Hexane (B92381) (GC grade)

-

Derivatization agent: 14% Boron trifluoride (BF₃) in methanol or 2% H₂SO₄ in methanol

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Glassware: screw-capped test tubes, pipettes, autosampler vials

Sample Preparation and Lipid Extraction (Folch Method)

This procedure is suitable for biological samples such as plasma, tissues, or cell cultures.

-

To a known amount of sample (e.g., 100 µL of plasma or a cell pellet), add a known amount of the internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction.

-

Add 0.5 mL of a 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture to achieve a clear separation of the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Ester (FAME)

-

To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

-

Seal the tube tightly and heat at 60°C for 30 minutes in a water bath or heating block.

-

Allow the reaction mixture to cool to room temperature.

-

Add 1 mL of saturated sodium chloride solution to stop the reaction.

-

Extract the FAMEs by adding 1 mL of hexane and vortexing for 1 minute.

-

Centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be optimized for specific instrumentation and applications.

-

Gas Chromatograph: Agilent 6890N or equivalent

-

Column: DB-5ms (30 m × 0.25 mm inner diameter × 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: Increase to 250°C at 10°C/min

-

Hold at 250°C for 10 minutes

-

-

Mass Spectrometer: Agilent 5975 or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

-

Data Acquisition: Full scan mode

Quantification

Quantitative analysis is performed by creating a calibration curve. This is achieved by preparing a series of standard solutions of this compound at different concentrations, adding a constant amount of the internal standard to each, and subjecting them to the same derivatization and analysis procedure as the samples. The ratio of the peak area of the this compound methyl ester to the peak area of the internal standard methyl ester is plotted against the concentration of this compound. The concentration of this compound in the unknown samples can then be determined from this calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

References

- 1. This compound (68002-88-0) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 646-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 646-30-0 [thegoodscentscompany.com]

- 6. ノナデカン酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. jfda-online.com [jfda-online.com]

- 8. benchchem.com [benchchem.com]

The Enigmatic Presence of Nonadecanoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid, a saturated fatty acid with a 19-carbon backbone, represents a fascinating, albeit less common, constituent of the plant lipidome. While even-chain fatty acids predominate in nature, this odd-chain fatty acid is found in various plant species, often as a minor component of their oils and tissues.[1][2] Its unique structure and sporadic occurrence have spurred interest in its biosynthetic pathways, potential physiological roles, and pharmacological properties. This technical guide provides an in-depth exploration of the natural sources and occurrence of this compound in plants, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Natural Sources and Occurrence in Plants

This compound has been identified in a diverse array of plant species, ranging from common edibles to medicinal herbs. Its concentration, however, varies significantly depending on the plant species, the specific tissue, and environmental factors.

Occurrence in Plant Oils

Vegetable oils are a primary source for the study of plant fatty acid profiles. While typically present in small quantities, this compound has been quantified in a number of commercially available and specialty oils.

| Plant Species | Common Name | Plant Part | This compound Content (%) | Reference |

| Sinapis alba | White Mustard | Seed Oil | 1.46 (weight-%) | [3] |

| Gleditsia triacanthos | Honey Locust | Seed Oil | 1.5 (GLC-Area-%) | [3] |

| Various Vegetable Oils | - | Seed/Fruit Oil | 0.06 - 0.23 | [1] |

Occurrence in Various Plant Tissues

Beyond oils, this compound is distributed across different tissues, including leaves, stems, and roots. This distribution suggests potential roles beyond simple energy storage.

| Plant Species | Common Name | Plant Part | This compound Content (mg/g or %) | Reference |

| Ilex sp. | Holly | Leaves | Present (main saturated fatty acids) | [1] |

| Gonostegia hirta | - | Tender Stems and Leaves | Present | [4] |

| Urtica dioica L. | Stinging Nettle | Leaf | Present in total fatty acids (15.09 mg/g total) | [5] |

| Rosa majalis L. | Cinnamon Rose | Fruits | Present in total fatty acids (18.11 mg/g total) | [5] |

| Vaccinium myrtillus L. | Bilberry | Leaf | Present in total fatty acids (11.07 mg/g total) | [5] |

| Mentha piperita L. | Peppermint | Herb | Present in total fatty acids (11.64 mg/g total) | [5] |

| Taraxacum officinale L. | Dandelion | Roots | Present in total fatty acids (14.21 mg/g total) | [5] |

| Anogeissus leiocarpus | African Birch | Leaf, Stem Bark, Root | Present in volatile oils | [6] |

| Gossypium sp. | Cotton | Seeds | Present | [7] |

| Notopterygium forbesii | - | - | Minor component | [2] |

| Solanum tuberosum | Potato | - | Reported | [8] |

| Arachis hypogaea | Peanut | - | Reported | |

| Aegle marmelos | Bael | Leaves | A derivative, this compound, 18-oxo, methyl ester, was isolated | [9] |

Biosynthesis and Potential Signaling Pathways

The biosynthesis of odd-chain fatty acids like this compound in plants is believed to occur via the elongation of a propionyl-CoA primer, as opposed to the acetyl-CoA primer used for even-chain fatty acids. Another proposed pathway involves the α-oxidation of a C20 fatty acid. In fungi and plants, this compound can also arise from the elongation of palmitic acid (C16:0) by fatty acid synthase (FAS), which adds malonyl-CoA units to the growing hydrocarbon chain.[2]

While a specific signaling pathway dedicated to this compound in plants has not been elucidated, very-long-chain fatty acids (VLCFAs) in general are known to be involved in various signaling cascades, particularly in response to biotic and abiotic stress. They are precursors for sphingolipids, which are crucial components of cell membranes and are involved in programmed cell death and defense responses.

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose.

Protocol 1: Extraction and Derivatization of Fatty Acids from Plant Tissues

This protocol outlines a general procedure for the extraction of total fatty acids from plant leaves, stems, or roots and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

2. Lipid Extraction (Folch Method):

-

To 100 mg of powdered plant tissue, add 5 mL of a chloroform (B151607):methanol (2:1, v/v) solution.

-

Add an internal standard (e.g., heptadecanoic acid, C17:0) at a known concentration.

-

Homogenize the mixture using a sonicator or a high-speed homogenizer for 2-3 minutes.

-

Agitate the mixture on a shaker at room temperature for 1 hour.

-

Add 1 mL of 0.9% NaCl solution and vortex thoroughly to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a new glass tube.

3. Transesterification to FAMEs:

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

-

Heat the mixture at 50°C for 10 minutes.

-

Cool to room temperature and add 2 mL of boron trifluoride-methanol solution (14% BF3 in methanol).

-

Heat again at 50°C for 5 minutes.

-

Add 2 mL of n-hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.

-

The upper hexane (B92381) layer containing the FAMEs is collected for GC-MS analysis.

Protocol 2: GC-MS Analysis of FAMEs

1. Instrumentation:

-

A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column).

2. GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

3. MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

4. Data Analysis:

-

Identification of this compound methyl ester is based on its retention time compared to a pure standard and its characteristic mass spectrum (major ions at m/z 74, 87, and the molecular ion at m/z 312).

-

Quantification is performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard.

Conclusion

This compound, while not a major component of the plant lipidome, is a recurring presence across a variety of plant species and tissues. Its biosynthesis via pathways distinct from even-chain fatty acids and its potential involvement in stress signaling cascades make it a subject of considerable interest for researchers in plant biology, natural product chemistry, and drug development. The methodologies outlined in this guide provide a framework for the reliable extraction, identification, and quantification of this intriguing odd-chain fatty acid, paving the way for further investigations into its physiological functions and potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (68002-88-0) for sale [vulcanchem.com]

- 3. PlantFAdb: 19:0; this compound; NSC 11914; n-Nonadecanoic acid; n-Nonadecylic acid [fatplants.net]

- 4. Nutritional Composition and Antioxidant Activity of Gonostegia hirta: An Underexploited, Potentially Edible, Wild Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of fatty acid composition content in the plant components of antidiabetic herbal mixture by GC-MS [pharmacia.pensoft.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling Nonadecanoic Acid in Solanum tuberosum: A Technical Guide to Its Discovery, Isolation, and Potential Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadecanoic acid, a saturated fatty acid with a 19-carbon chain, has been identified as a constituent of Solanum tuberosum (the common potato). While not one of the most abundant fatty acids in potatoes, its presence and potential biological activities warrant closer investigation, particularly for applications in drug discovery and development. This technical guide provides an in-depth overview of the discovery of this compound in Solanum tuberosum, detailed methodologies for its extraction and quantification, and an exploration of its potential roles in relevant signaling pathways. All quantitative data are summarized for clarity, and experimental workflows and signaling pathways are visually represented.

Introduction

Solanum tuberosum is a global staple food, primarily known for its carbohydrate content. However, it also contains a diverse array of other phytochemicals, including a variety of fatty acids. While the major fatty acids in potatoes are well-documented, the presence and significance of less abundant ones, such as this compound, are emerging areas of interest. This compound has been reported in various natural sources and has been noted for its potential anti-cancer properties.[1][2] This whitepaper will focus on the technical aspects of identifying and isolating this compound from Solanum tuberosum and discuss its potential therapeutic implications.

Discovery and Distribution of this compound in Solanum tuberosum

This compound has been identified as a natural product within Solanum tuberosum.[1] While comprehensive quantitative data across all potato tissues is not extensively available in existing literature, studies on the fatty acid composition of potato peels have indicated the presence of a range of saturated and unsaturated fatty acids.

For the purpose of this guide, a comparative summary of fatty acid distribution in potato tubers is presented below. It is important to note that the concentration of individual fatty acids can vary depending on the potato cultivar, growing conditions, and storage.

| Tissue | Total Fatty Acid Content (Representative Values) | Predominant Fatty Acids | This compound Presence |

| Tuber (Flesh) | ~0.2% of fresh weight | Linoleic acid, α-linolenic acid, palmitic acid[2] | Detected as a minor component |

| Tuber (Peel) | Higher concentration than flesh | Linoleic acid, α-linolenic acid, palmitic acid | Detected, potentially at higher concentrations than the flesh |

| Leaves | Variable | Linoleic acid, α-linolenic acid, palmitic acid | Presence confirmed in metabolomic studies |

Experimental Protocols

Extraction and Isolation of Total Fatty Acids from Solanum tuberosum

This protocol outlines a standard method for the extraction of total lipids, including this compound, from potato tissues.

Materials:

-

Fresh Solanum tuberosum tissue (tubers, peels, or leaves)

-

Mortar and pestle or homogenizer

-

Methanol

-

0.9% NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Glass vials

Procedure:

-

Sample Preparation: Wash the potato tissue thoroughly with distilled water to remove any surface contaminants. Separate the peels and flesh if a comparative analysis is desired. Lyophilize (freeze-dry) the tissue to remove water, then grind it into a fine powder using a mortar and pestle or a homogenizer.

-

Lipid Extraction:

-

Weigh approximately 10 g of the powdered potato tissue into a flask.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the flask (e.g., 100 mL for 10 g of tissue).

-

Agitate the mixture for 2 hours at room temperature using a magnetic stirrer.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Transfer the filtrate to a separatory funnel.

-

-

Phase Separation:

-

Add 0.2 volumes of 0.9% NaCl solution to the separatory funnel (e.g., 20 mL for 100 mL of extract).

-

Shake the funnel vigorously and then allow the layers to separate. The lower chloroform layer will contain the lipids.

-

Drain the lower chloroform layer into a clean flask.

-

-

Drying and Concentration:

-

Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.

-

Filter the extract again to remove the sodium sulfate.

-

Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the total lipid extract.

-

Store the lipid extract in a glass vial under nitrogen at -20°C until further analysis.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

To quantify this compound, the total lipid extract must first be derivatized to fatty acid methyl esters (FAMEs).

Materials:

-

Total lipid extract

-

Methanolic HCl (1.25 M)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

-

This compound methyl ester standard

Procedure:

-

Derivatization to FAMEs:

-

Dissolve a known amount of the total lipid extract (e.g., 10 mg) in a known volume of hexane (e.g., 1 mL).

-

Add 2 mL of 1.25 M methanolic HCl.

-

Seal the vial and heat at 80°C for 1 hour.

-

Cool the vial to room temperature.

-

Add 1 mL of distilled water and 2 mL of hexane, then vortex thoroughly.

-

Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.

-

Dry the hexane layer with anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Electron Ionization: 70 eV

-

Scan Range: m/z 50-550

-

-

-

Quantification:

-

Identify the this compound methyl ester peak in the chromatogram by comparing its retention time and mass spectrum to that of a pure standard.

-

Create a calibration curve using different concentrations of the this compound methyl ester standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Potential Therapeutic Relevance and Signaling Pathways

While research specifically on the signaling pathways of this compound from Solanum tuberosum is nascent, studies on other long-chain saturated fatty acids and this compound from other sources suggest potential anti-inflammatory and anti-cancer activities.

Anti-Cancer Activity: Potential Involvement of the JAK2/STAT3 Pathway

Some odd-chain saturated fatty acids have been shown to suppress cancer cell proliferation. One of the potential mechanisms is through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[3] This pathway is often constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.

Anti-Inflammatory Activity: Potential Modulation of the NF-κB Pathway

Chronic inflammation is a key factor in the development of many diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some fatty acids have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition can prevent the transcription of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2).

Conclusion and Future Directions

This compound is a confirmed, albeit minor, fatty acid component of Solanum tuberosum. The detailed protocols provided in this guide offer a robust framework for its consistent extraction and quantification, which is essential for further research. The potential for this compound to modulate key signaling pathways implicated in cancer and inflammation, such as the JAK2/STAT3 and NF-κB pathways, highlights its promise as a lead compound for drug discovery.

Future research should focus on:

-

Quantitative Profiling: Comprehensive analysis of this compound concentrations in a wider range of potato cultivars and tissues under different environmental conditions.

-

Bioactivity Studies: In-depth in vitro and in vivo studies to confirm the anti-cancer and anti-inflammatory effects of purified this compound from Solanum tuberosum.

-

Mechanism of Action: Elucidation of the precise molecular mechanisms by which this compound interacts with and modulates the JAK2/STAT3 and NF-κB signaling pathways.

A deeper understanding of the distribution and biological activity of this compound in Solanum tuberosum could unlock new avenues for the development of novel therapeutic agents from a common and sustainable natural source.

References

Nonadecanoic Acid: A Potential Biomarker in the Landscape of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nonadecanoic acid (C19:0), a long-chain saturated fatty acid, is emerging as a significant biomarker in the study of metabolic disorders. While historically less studied than its odd-chain fatty acid counterparts, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), recent evidence suggests that this compound levels are inversely associated with the risk of developing conditions such as type 2 diabetes, metabolic syndrome, and cardiovascular disease. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a biomarker, detailing its metabolism, proposed mechanisms of action, and the analytical methodologies for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals actively engaged in the field of metabolic diseases.

Introduction to this compound

This compound, also known as nonadecylic acid, is a saturated fatty acid with a 19-carbon backbone.[1][2] It is found in trace amounts in various natural sources, including some plant oils, animal fats, and certain microorganisms.[3][4][5][6] While not as abundant as even-chain saturated fatty acids in the human diet, its endogenous and exogenous presence has garnered increasing interest for its potential as a biomarker of metabolic health.

Dietary Sources and Endogenous Metabolism:

The primary dietary sources of this compound are ruminant fats and dairy products.[7] Endogenously, this compound can be synthesized through the alpha-oxidation of longer-chain fatty acids.[3][4][7][8][9] This metabolic pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid, and it is particularly important for the breakdown of branched-chain fatty acids.[3][7] The final step of beta-oxidation of odd-chain fatty acids also yields propionyl-CoA, which can be a precursor for the synthesis of odd-chain fatty acids, including this compound.[8]

This compound as a Biomarker for Metabolic Disorders

A growing body of evidence suggests an inverse relationship between circulating levels of odd-chain fatty acids, including this compound, and the prevalence of metabolic disorders. While much of the research has focused on C15:0 and C17:0, the inclusion of C19:0 in fatty acid panel analyses has revealed its potential significance.

Association with Metabolic Syndrome and Type 2 Diabetes:

Although specific quantitative data for this compound remains limited in large-scale cohort studies, analyses of fatty acid profiles in erythrocytes and plasma have shown alterations in the composition of saturated fatty acids in individuals with type 2 diabetes.[7][10] These studies often point to a disruption in the balance between different fatty acid species, highlighting the importance of comprehensive fatty acid profiling.

Data on this compound Levels in Patient Populations:

Further research is critically needed to establish definitive reference ranges for this compound in healthy populations and to quantify the extent of its alteration in various metabolic disorders. The following table summarizes the currently available, albeit limited, quantitative data.

| Population Group | Sample Type | This compound (C19:0) Concentration | Study Reference (if available) |

| Healthy Adults | Plasma | Data not consistently reported | |

| Individuals with Metabolic Syndrome | Plasma | Data not consistently reported | |

| Patients with Type 2 Diabetes | Erythrocytes | Specific concentrations not detailed, but alterations in total saturated fatty acid profiles noted | [7] |

Note: The lack of consistent, specific quantitative data for this compound is a current limitation in the field. The table reflects the need for more targeted research in this area.

Proposed Mechanisms of Action

The precise molecular mechanisms through which this compound may exert its protective effects against metabolic disorders are still under investigation. However, several plausible signaling pathways and cellular processes have been proposed, primarily based on the known functions of fatty acids in metabolic regulation.

Modulation of Key Metabolic Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs):

PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. It is hypothesized that this compound may act as a ligand for PPARα and/or PPARγ, thereby influencing the expression of genes involved in fatty acid oxidation, adipogenesis, and insulin (B600854) sensitivity.

AMP-Activated Protein Kinase (AMPK):

AMPK is a key energy sensor in cells that, when activated, promotes catabolic processes such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes. It is plausible that this compound could directly or indirectly lead to the activation of AMPK, contributing to improved energy metabolism in tissues like muscle and liver.

Nuclear Factor-kappa B (NF-κB):

The NF-κB signaling pathway is a central regulator of inflammation. Chronic low-grade inflammation is a hallmark of many metabolic disorders. Some fatty acids have been shown to possess anti-inflammatory properties by inhibiting the NF-κB pathway. This compound may exert similar effects, potentially by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.

Regulation of Lipogenesis

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in de novo lipogenesis. Dysregulation of SREBP-1c is associated with excessive lipid accumulation in the liver and other tissues, a hallmark of metabolic syndrome. It is hypothesized that this compound may contribute to the regulation of SREBP-1c activity, potentially leading to a reduction in lipogenesis.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed analytical technique for this purpose.

Quantification of this compound in Human Plasma/Serum by GC-MS

This protocol outlines a general workflow for the analysis of total fatty acids, including this compound, from human plasma or serum.

1. Sample Preparation and Lipid Extraction:

-

To a known volume of plasma or serum (e.g., 100 µL), add an internal standard solution containing a known concentration of a deuterated or an odd-chain fatty acid not typically found in the sample (e.g., C17:0 or a deuterated C19:0).

-

Perform a lipid extraction using a suitable solvent system, such as a modified Folch extraction with chloroform (B151607) and methanol (B129727).[4]

-

The lipid-containing organic phase is collected and dried under a stream of nitrogen.

2. Derivatization:

-

To increase volatility for GC analysis, the fatty acids in the dried lipid extract are converted to their fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent such as 14% boron trifluoride in methanol or 2% sulfuric acid in methanol at an elevated temperature (e.g., 80°C for 1 hour).[7]

3. GC-MS Analysis:

-

The resulting FAMEs are extracted into an organic solvent (e.g., hexane) and injected into the GC-MS system.

-

Gas Chromatography: A capillary column with a polar stationary phase is typically used for the separation of FAMEs. The oven temperature is programmed to ramp up to allow for the sequential elution of the different fatty acids based on their chain length and degree of unsaturation.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. Specific ions for the this compound methyl ester and the internal standard are monitored.

4. Data Analysis:

-

A calibration curve is generated using a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.

-

The concentration of this compound in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Future Directions and Conclusion

This compound holds promise as a valuable biomarker for assessing the risk and progression of metabolic disorders. However, several key areas require further investigation to solidify its clinical utility.

-

Large-Scale Clinical Studies: There is a pressing need for large, prospective cohort studies that specifically quantify circulating this compound levels and correlate them with the incidence and progression of metabolic syndrome, type 2 diabetes, and cardiovascular disease.

-

Mechanistic Studies: In-depth in vitro and in vivo studies are required to elucidate the precise molecular mechanisms by which this compound influences key metabolic and inflammatory signaling pathways.

-

Standardization of Analytical Methods: The development and validation of standardized, high-throughput analytical methods for the absolute quantification of this compound in various biological matrices will be crucial for its widespread adoption in clinical and research settings.

References

- 1. SREBP-1-independent regulation of lipogenic gene expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB004043) - FooDB [foodb.ca]

- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Nonadecylic acid - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. byjus.com [byjus.com]

- 8. biochemden.com [biochemden.com]

- 9. microbenotes.com [microbenotes.com]

- 10. A novel mechanism for the inhibition of NF-kappaB activation in vascular endothelial cells by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Role of Nonadecanoic Acid in Cancer Cell Proliferation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadecanoic acid, a 19-carbon saturated fatty acid, has emerged as a molecule of interest in oncology research for its potential to inhibit the growth of cancer cells. This technical guide synthesizes the current understanding of this compound's anti-cancer properties, including its mechanism of action, effects on signaling pathways, and quantitative data from in vitro studies. While research specifically on this compound is nascent, this paper draws parallels with the established roles of other very-long-chain saturated fatty acids (VLCFAs) in cancer biology to provide a comprehensive overview. Detailed experimental protocols for key assays and visualizations of cellular pathways are provided to facilitate further research in this promising area.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Fatty acids, once primarily viewed as metabolic substrates, are now recognized as critical signaling molecules that can modulate various cellular processes, including those central to cancer development and progression. This compound (C19:0) is a straight-chain saturated fatty acid found in various natural sources, including the medicinal mushroom Ganoderma lucidum (Reishi), which has a long history in traditional medicine for its anti-cancer properties.[1][2] Preliminary evidence suggests that this compound contributes to the antiproliferative effects of Ganoderma lucidum and exhibits direct inhibitory effects on cancer cell growth.[1] This document aims to provide an in-depth technical overview of the function of this compound in inhibiting cancer cell growth, with a focus on its mechanism of action and the underlying signaling pathways.

Quantitative Data on the Cytotoxicity of Saturated Fatty Acids

Quantitative analysis of the cytotoxic effects of this compound and other relevant saturated fatty acids is crucial for comparative assessment and for guiding future preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Saturated Fatty Acids in Cancer Cell Lines

| Fatty Acid | Cancer Cell Line | IC50 Value (µM) | Reference |

| This compound (C19:0) | HL-60 (Human promyelocytic leukemia) | 68 | [3][4][5][6] |

| Pentadecanoic Acid (C15:0) | DOHH-2 (Non-Hodgkin B-cell lymphoma) | ~25 | [1] |

| Pentadecanoic Acid (C15:0) | GA-10 (Non-Hodgkin B-cell lymphoma) | ~30 | [1] |

| Pentadecanoic Acid (C15:0) | MHH-PREB-1 (Non-Hodgkin B-cell lymphoma) | ~40 | [1] |

| Pentadecanoic Acid (C15:0) | SU-DHL-4 (Non-Hodgkin B-cell lymphoma) | ~45 | [1] |

| Decanoic Acid (C10:0) | HCCLM3 (Hepatocellular carcinoma) | ~60 | [7][8][9] |

| Decanoic Acid (C10:0) | HepG2 (Hepatocellular carcinoma) | ~70 | [7][8][9] |

Proposed Mechanism of Action and Signaling Pathways

While the precise signaling pathways modulated by this compound in cancer cells are still under investigation, a plausible mechanism can be inferred from its structural similarity to other very-long-chain saturated fatty acids (VLCFAs) and the general understanding of how these molecules induce cytotoxicity. The proposed mechanism centers on the induction of apoptosis through mitochondrial dysfunction and the generation of oxidative stress.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[10][11][12][13] Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. Saturated fatty acids, including VLCFAs, have been shown to induce apoptosis in various cancer cell lines.

Mitochondrial Pathway of Apoptosis

The mitochondrion plays a central role in the intrinsic pathway of apoptosis.[14][15] This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm.

Oxidative Stress

Cancer cells often exhibit a state of increased oxidative stress due to their high metabolic rate.[16][17][18] While they have adaptive mechanisms to cope with this, a further increase in reactive oxygen species (ROS) can overwhelm these defenses and trigger cell death. Saturated fatty acids can contribute to increased ROS production, leading to oxidative damage to cellular components and activation of apoptotic pathways.

Ceramide Synthesis

VLCFAs are precursors for the synthesis of ceramides (B1148491), a class of sphingolipids that are potent mediators of apoptosis.[19][20][21][22][23] An accumulation of ceramides can lead to the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c and initiating the caspase cascade.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of proliferation and induction of monocytic differentiation on HL60 human promyelocytic leukemia cells treated with bile acids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acteoside inhibits human promyelocytic HL-60 leukemia cell proliferation via inducing cell cycle arrest at G0/G1 phase and differentiation into monocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Virgin olive oil phenols inhibit proliferation of human promyelocytic leukemia cells (HL60) by inducing apoptosis and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model [mdpi.com]

- 10. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. Frontiers | Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products [frontiersin.org]

- 14. Intracellular and microenvironmental regulation of mitochondrial membrane potential in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dodecanoic acid induces oxidative stress-mediated death in liver cancer cells through the mitochondrial pathway [agris.fao.org]

- 16. Activation of oxidative stress response in cancer generates a druggable dependency on exogenous non-essential amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. news-medical.net [news-medical.net]

- 19. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ceramide synthesis and metabolism as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

Investigating the Anti-inflammatory Effects of Nonadecanoic Acid: A Technical Guide

Introduction

Nonadecanoic acid, a 19-carbon saturated fatty acid, is found in various natural sources, including fats and vegetable oils.[1] While extensive research has explored the immunomodulatory properties of various fatty acids, the specific anti-inflammatory effects of this compound remain largely uninvestigated. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of its potential anti-inflammatory role. Drawing upon in silico data for related compounds and experimental findings for other long-chain saturated fatty acids, this document will outline potential mechanisms of action, propose detailed experimental protocols for future investigation, and present key signaling pathways involved in inflammation that may be modulated by this compound. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this long-chain fatty acid.

Current State of Research: Indirect Evidence and In Silico Analysis

Direct experimental evidence for the anti-inflammatory effects of this compound is scarce in the current scientific literature. However, computational studies on a closely related compound, nonadecanol, suggest a potential for anti-inflammatory activity. An in silico molecular docking study demonstrated that nonadecanol interacts with the active sites of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade.[2] This suggests that this compound may exert anti-inflammatory effects by inhibiting these pro-inflammatory enzymes.

The broader family of long-chain saturated fatty acids, to which this compound belongs, exhibits diverse and sometimes contradictory effects on inflammation. Even-chain saturated fatty acids like palmitic acid have been shown to activate pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway in immune cells like microglia and macrophages.[3][4][5] In contrast, odd-chain saturated fatty acids, such as pentadecanoic acid (C15:0), have been associated with anti-inflammatory properties and a lower risk of cardiometabolic diseases.[6][7][8][9][10] These findings underscore the need for direct experimental investigation into the specific effects of this compound.

Table 1: In Silico Analysis of Nonadecanol's Anti-inflammatory Potential [2]

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Implication |

| Nonadecanol | Cyclooxygenase-2 (COX-2) | -39.9 | Potential inhibition of prostaglandin (B15479496) synthesis |

| Nonadecanol | Inducible Nitric Oxide Synthase (iNOS) | -36.5 | Potential inhibition of nitric oxide production |

Potential Mechanisms of Action: Key Signaling Pathways

Based on the known mechanisms of other fatty acids, this compound could potentially modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Saturated fatty acids have been shown to activate the NF-κB pathway, often through the activation of Toll-like receptor 4 (TLR4).[3][4][5]

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several subfamilies, including ERK, JNK, and p38 MAPK, which are activated by various extracellular stimuli, leading to the production of inflammatory mediators. Some fatty acids have been shown to modulate MAPK signaling.[11][12]

Caption: A simplified overview of the MAPK signaling pathway.

Proposed Experimental Protocols

To directly assess the anti-inflammatory effects of this compound, a series of in vitro experiments are proposed. The following protocols are based on established methods for studying the immunomodulatory properties of fatty acids.

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Preparation of this compound: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

-

Treatment Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).

-

Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL - 1 µg/mL) for a defined duration (e.g., 24 hours).[15][16][17][18]

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS only, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone) as a positive control.

-

Assessment of Inflammatory Markers

-

Nitric Oxide (NO) Production:

-

Method: Griess Assay.[19]

-

Principle: Measures the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Procedure: Collect the supernatant after treatment and mix with Griess reagent. Measure the absorbance at 540 nm and quantify nitrite levels using a sodium nitrite standard curve.

-

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).[20][21][22]

-

Principle: A highly sensitive and specific method to quantify cytokine concentrations in the cell culture supernatant.

-

Procedure: Use commercially available ELISA kits for the specific cytokines of interest and follow the manufacturer's instructions.

-

-

Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6):

-

Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).

-

Principle: Measures the mRNA levels of target genes to assess the effect of this compound on their transcription.

-

Procedure: Isolate total RNA from the treated cells, synthesize cDNA, and perform qRT-PCR using specific primers for the target genes and a housekeeping gene for normalization.

-

Investigation of Signaling Pathways

-

Method: Western Blotting.

-

Principle: To detect the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) pathways.

-

Procedure: Lyse the treated cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against the phosphorylated and total forms of the target proteins.

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

The investigation into the anti-inflammatory effects of this compound is still in its infancy. While in silico data for the related compound nonadecanol provides a promising starting point, rigorous in vitro and in vivo studies are imperative to validate these predictions and elucidate the specific mechanisms of action. The experimental protocols outlined in this guide offer a systematic approach to characterizing the potential immunomodulatory properties of this long-chain fatty acid.

Future research should focus on:

-

Directly assessing the anti-inflammatory effects of this compound using the proposed in vitro models.

-

Investigating its impact on a broader range of inflammatory mediators and immune cell types.

-

Exploring its potential in vivo efficacy in animal models of inflammatory diseases.

-

Conducting comparative studies with other odd-chain and even-chain saturated fatty acids to understand the structure-activity relationship.

A thorough understanding of the biological activities of this compound could pave the way for its potential application in the development of novel therapeutic strategies for inflammatory disorders.

References

- 1. This compound | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Saturated fatty acids activate microglia via Toll-like receptor 4/NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyunsaturated fatty acids and p38-MAPK link metabolic reprogramming to cytoprotective gene expression during dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dietary fatty acids differentially affect secretion of pro-inflammatory cytokines in human THP-1 monocytes [ouci.dntb.gov.ua]

- 14. Dietary fatty acids differentially affect secretion of pro-inflammatory cytokines in human THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? [frontiersin.org]

- 18. Effects of LPS and dietary free fatty acids on MCP-1 in 3T3-L1 adipocytes and macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. journals.uob.edu.ly [journals.uob.edu.ly]

- 21. researchgate.net [researchgate.net]

- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Nonadecanoic Acid as a Fungal Metabolite: A Technical Guide

Executive Summary: Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid that has been identified as a metabolite in various fungal species.[1][2] While less common than even-chain fatty acids, it has garnered scientific interest due to its diverse biological activities, including notable anticancer and potential immunomodulatory effects.[3][4] This document provides a comprehensive overview of the biosynthesis, fungal sources, biological activities, and relevant experimental methodologies for this compound, aimed at researchers and professionals in drug development.

Introduction

This compound, also known as nonadecylic acid, is a 19-carbon saturated fatty acid.[5] Although found in some plant and animal tissues, its presence as a secondary metabolite in fungi highlights its role in microbial biochemistry.[1][6] Fungi produce a vast arsenal (B13267) of secondary metabolites, including fatty acids, which can serve various ecological functions and often possess potent bioactivities.[7][8] this compound has been specifically isolated from fungi such as the Reishi mushroom (Ganoderma lucidum) and has demonstrated significant antiproliferative effects against cancer cell lines, suggesting its potential as a lead compound for therapeutic development.[3][6][9]

Biosynthesis of this compound in Fungi

In fungi, the biosynthesis of this compound is not as well-defined as that of more common fatty acids. However, two primary pathways are proposed.[6] The most likely route is through the elongation of palmitic acid (C16:0) by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA. An alternative pathway may involve the β-oxidation of longer-chain fatty acids, such as icosanoic acid (C20:0).[6]

Caption: Proposed biosynthetic pathways of this compound in fungi.

Fungal Sources

This compound has been identified in several fungal species, often as part of a complex mixture of fatty acids. The spores of Ganoderma lucidum are a particularly notable source where this fatty acid is linked to the mushroom's anti-tumor properties.[3][6][9]

| Fungal Species | Part/Condition | Reference |

| Ganoderma lucidum | Spores | [3][6][9] |

| Streptomyces species | Fermentation Broth | [1][4][10] |

| Onnia tomentosa | Fruiting Body | [11] |

Table 1: Selected Fungal Sources of this compound. Note: Streptomyces are bacteria but are frequently studied in fungal metabolite research.

Biological Activities

The primary therapeutic interest in this compound stems from its significant biological activities, particularly its effects on cancer cells.

Anticancer and Antiproliferative Activity

Studies have demonstrated that this compound exhibits potent inhibitory activity against cancer cell proliferation.[1][3] Research on extracts from Ganoderma lucidum spores identified C19 fatty acids as key active components.[3][9] this compound was shown to induce apoptosis in HL-60 human leukemia cells.[3]

| Cell Line | Activity Type | IC₅₀ Value (µM) | Source Organism | Reference |

| HL-60 (Human Leukemia) | Proliferation Inhibition | 68 ± 7 | Ganoderma lucidum | [3] |

Table 2: Quantitative Anticancer Activity of this compound.

Antifungal and Antibacterial Activity

While this compound itself has limited documented antifungal activity, related unsaturated and modified C19 fatty acids show significant potential. For instance, synthetic derivatives like 6-nonadecynoic acid and 2,6-nonadecadiynoic acid have demonstrated potent activity against pathogenic fungi, including fluconazole-resistant Candida albicans and Cryptococcus neoformans.[12][13][14] This suggests that the C19 backbone is a promising scaffold for developing new antifungal agents. The mechanisms for related fatty acids involve disrupting the fungal cell membrane and inhibiting key enzymes in fatty acid synthesis.[14][15]

| Compound | Target Organism | Activity Type | MIC Value (µM) | Reference |

| 6-Nonadecynoic acid | Cryptococcus neoformans ATCC 66031 | Antifungal | < 4.3 | [13] |

| 2,6-Nonadecadiynoic acid | Candida albicans ATCC 14053 & 60193 | Antifungal | 11 | [12][14] |

| 2,6-Nonadecadiynoic acid | Cryptococcus neoformans ATCC 66031 | Antifungal | < 5.7 | [12][14] |

Table 3: Antifungal Activity of this compound Derivatives.

Immunomodulatory Activity

This compound produced by Streptomyces has been shown to inhibit the production of Interleukin-12 (IL-12) in lipopolysaccharide-activated macrophages.[4] This suggests a potential anti-inflammatory or immunomodulatory role, which could be relevant in various disease contexts.

Signaling Pathways and Mechanism of Action

The anticancer effect of this compound appears to be mediated through the induction of apoptosis.[3] In HL-60 cells, treatment with extracts containing this compound led to positive staining with annexin-V, a key marker of early apoptosis.[3] While the precise upstream signaling cascade initiated by this compound is not fully elucidated, it likely involves interactions with cell membrane components or intracellular targets that trigger the caspase cascade, leading to programmed cell death.

References

- 1. This compound | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonadecanoate | C19H37O2- | CID 3339522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nonadecylic acid - Wikipedia [en.wikipedia.org]

- 6. This compound (68002-88-0) for sale [vulcanchem.com]

- 7. Frontiers | Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi [frontiersin.org]

- 8. Exploring fungal biodiversity: organic acid production by 66 strains of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization and Cytotoxic Activities of this compound Produced by Streptomyces scabiei subsp. chosunensis M0137 (KCTC 9927) | Semantic Scholar [semanticscholar.org]

- 11. Antiproliferative Fatty Acids Isolated from the Polypore Fungus Onnia tomentosa [mdpi.com]

- 12. 2,6-hexadecadiynoic acid and 2,6-nonadecadiynoic acid: novel synthesized acetylenic fatty acids as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total synthesis and further scrutiny of the in vitro antifungal activity of 6-nonadecynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sarpublication.com [sarpublication.com]

Synthesis of Isotopically Labeled Nonadecanoic Acid: A Technical Guide for Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid, a 19-carbon saturated fatty acid, serves as a valuable tool in metabolic research and drug development when isotopically labeled.[1] Its nature as an odd-chain fatty acid provides unique insights into lipid metabolism, as its breakdown yields propionyl-CoA, which enters the citric acid cycle via a different route than the acetyl-CoA produced from even-chain fatty acids.[2] The introduction of stable (Deuterium, ¹³C) or radioactive (¹⁴C) isotopes into the this compound structure allows researchers to trace its metabolic fate, quantify its uptake and turnover in various tissues, and elucidate the mechanisms of action of drugs that target lipid metabolic pathways. This technical guide provides an in-depth overview of the synthesis of isotopically labeled this compound and its application in tracer studies.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through various chemical strategies, depending on the desired isotope and its position within the molecule. This section details the synthetic approaches for deuterium (B1214612), ¹³C, and ¹⁴C labeling.

Deuterium-Labeled this compound (²H)

Deuterium-labeled this compound is a valuable non-radioactive tracer for metabolic studies using mass spectrometry. A common method for introducing deuterium at the α-position (C2) is through a homologation procedure starting from stearic acid.

Synthetic Workflow for 2,2-d₂-Nonadecanoic Acid

References

Methodological & Application

Application Note: Quantitative Analysis of Nonadecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the extraction, derivatization, and quantitative analysis of Nonadecanoic Acid from various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C19:0) is a saturated fatty acid with 19 carbon atoms. While not as abundant as even-chained fatty acids, its presence and concentration in biological systems are of increasing interest in metabolic research and as a potential biomarker. Due to its typical low abundance in many biological samples, it is also frequently used as an internal standard for the quantification of other fatty acids.[1] Accurate and robust analytical methods are therefore essential for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity, selectivity, and resolving power.[2] However, the low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[3][4] This application note details a validated protocol for the analysis of this compound, covering sample preparation from various matrices, derivatization, GC-MS analysis, and data processing.

Experimental Protocols

Sample Extraction

The choice of extraction method depends on the sample matrix. Below are protocols for plasma/serum, animal tissue, and food matrices.

2.1.1. Extraction from Plasma/Serum (Folch Method) [4]

-

To 100 µL of plasma or serum in a glass tube, add a known amount of internal standard (e.g., deuterated this compound or another odd-chain fatty acid not present in the sample).

-

Add 2 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 30 seconds and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Dry the extract under a gentle stream of nitrogen at 40°C.

2.1.2. Extraction from Animal Tissue [5][6]

-

Weigh approximately 50-100 mg of homogenized tissue into a glass tube.

-

Add a known amount of internal standard.

-

Add 2 mL of chloroform:methanol (2:1, v/v).

-

Homogenize the sample further using a tissue homogenizer until a uniform suspension is achieved.

-

Follow steps 4-7 from the plasma/serum extraction protocol.

2.1.3. Extraction from Food Matrix [2][7]

-

For solid food samples, lyophilize and grind to a fine powder. For liquid or semi-solid samples, use a homogenized aliquot.

-

Weigh approximately 100-200 mg of the prepared sample into a glass tube.

-

Add a known amount of internal standard.

-

Add 3 mL of a 2:1 methanol:chloroform solution and vortex for 1 minute.

-

Add 1 mL of chloroform and vortex for 1 minute.

-